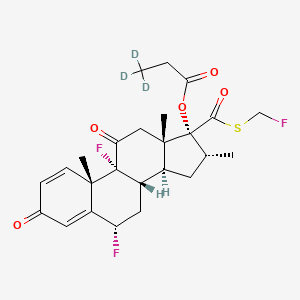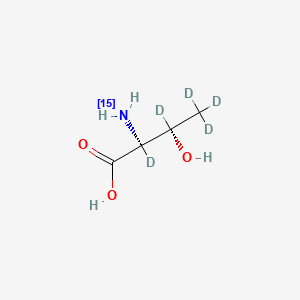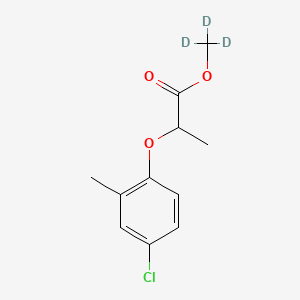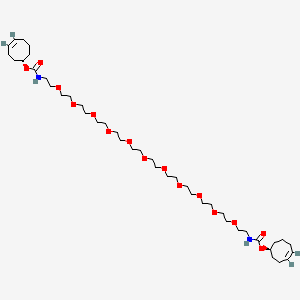
Biotin-PEG7-C2-NH-Vidarabine-S-CH3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biotin-PEG7-C2-NH-Vidarabine-S-CH3 is a compound that combines several functional groups, including biotin, polyethylene glycol (PEG), and vidarabine. Biotin is a vitamin that is often used in biochemical assays due to its strong affinity for streptavidin. PEG is a polymer that enhances the solubility and biocompatibility of compounds. Vidarabine is an antiviral agent effective against herpes simplex and varicella zoster viruses .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG7-C2-NH-Vidarabine-S-CH3 involves multiple steps:
Activation of Biotin: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
PEGylation: The activated biotin is then reacted with PEG7, a seven-unit polyethylene glycol chain, under mild conditions to form biotin-PEG7.
Linking Vidarabine: Vidarabine is then linked to the PEGylated biotin through a carbamate linkage, using a coupling agent like carbonyldiimidazole (CDI).
Final Modification: The compound is finally modified with a methylthio group (S-CH3) to enhance its stability and reactivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of intermediates such as biotin-NHS ester and PEG7.
Automated Reactors: Use of automated reactors to control reaction conditions precisely.
Purification: High-performance liquid chromatography (HPLC) and other purification techniques to ensure high purity of the final product.
化学反应分析
Types of Reactions
Biotin-PEG7-C2-NH-Vidarabine-S-CH3 undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group.
Reduction: Reduction reactions can occur at the carbamate linkage, potentially breaking the bond between PEG and vidarabine.
Substitution: Nucleophilic substitution reactions can occur at the biotin moiety, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Deprotected PEG-vidarabine.
Substitution: Biotin derivatives with various functional groups.
科学研究应用
Biotin-PEG7-C2-NH-Vidarabine-S-CH3 has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Utilized in biochemical assays for the detection of proteins and nucleic acids.
Medicine: Investigated for its antiviral properties, particularly against herpes simplex and varicella zoster viruses.
Industry: Employed in the development of drug delivery systems and diagnostic tools
作用机制
The mechanism of action of Biotin-PEG7-C2-NH-Vidarabine-S-CH3 involves several pathways:
Antiviral Activity: Vidarabine inhibits viral DNA polymerase, preventing the replication of viral DNA.
Biotin-Streptavidin Interaction: The biotin moiety binds strongly to streptavidin, allowing for the targeted delivery of the compound.
PEGylation: The PEG chain enhances the solubility and stability of the compound, improving its bioavailability
相似化合物的比较
Biotin-PEG7-C2-NH-Vidarabine-S-CH3 can be compared with other similar compounds:
Biotin-PEG7-C2-S-Vidarabine: Similar structure but lacks the NH group, affecting its reactivity.
Biotin-PEG7-C2-NH-Acyclovir-S-CH3: Contains acyclovir instead of vidarabine, offering different antiviral properties.
Biotin-PEG7-C2-NH-Ganciclovir-S-CH3: Contains ganciclovir, another antiviral agent with a different spectrum of activity
属性
分子式 |
C37H62N8O12S2 |
|---|---|
分子量 |
875.1 g/mol |
IUPAC 名称 |
N-[2-[2-[2-[2-[2-[2-[2-[2-[[9-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(methylsulfanylmethyl)oxolan-2-yl]purin-6-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide |
InChI |
InChI=1S/C37H62N8O12S2/c1-58-23-27-32(47)33(48)36(57-27)45-25-42-31-34(40-24-41-35(31)45)39-7-9-51-11-13-53-15-17-55-19-21-56-20-18-54-16-14-52-12-10-50-8-6-38-29(46)5-3-2-4-28-30-26(22-59-28)43-37(49)44-30/h24-28,30,32-33,36,47-48H,2-23H2,1H3,(H,38,46)(H,39,40,41)(H2,43,44,49)/t26?,27-,28+,30?,32-,33-,36-/m1/s1 |
InChI 键 |
UCFANGLSZPWOLU-LBWVPTDQSA-N |
手性 SMILES |
CSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]4C5C(CS4)NC(=O)N5)O)O |
规范 SMILES |
CSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-[6-(2,2,3,3,5,5,6,6-Octadeuteriomorpholin-4-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl]phenol](/img/structure/B12419422.png)






